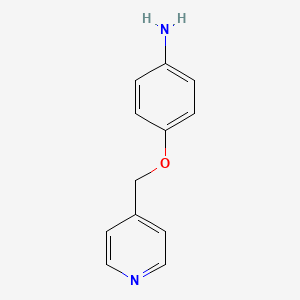

4-(Pyridin-4-ylmethoxy)aniline

概要

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and evaluated for antitumor activities . Another study reported the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives .科学的研究の応用

Structural and Vibrational Analysis

4-(Pyridin-4-ylmethoxy)aniline derivatives have been extensively studied for their structural and vibrational characteristics. A detailed computational and experimental investigation on 2-(benzylthio)-N-{pyridine-4-ylmethylidene}aniline, closely related to 4-(Pyridin-4-ylmethoxy)aniline, revealed insights into their molecular structure and vibrational spectra. Density Functional Theory (DFT) and experimental spectroscopic techniques such as NMR, IR, and Raman spectroscopy were employed. These studies are crucial for understanding the electronic and geometric configurations of such compounds, which can be pivotal in designing materials with desired physical and chemical properties (Acosta-Ramírez et al., 2013).

Spectroscopic Properties and Coordination Chemistry

Research into the spectroscopic properties of halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives, including those related to 4-(Pyridin-4-ylmethoxy)aniline, has provided valuable insights into their electronic structures and photophysical behavior. Theoretical studies using time-dependent DFT (TD-DFT) have helped in understanding the UV-Vis absorption spectra, offering potential applications in materials science and coordination chemistry (Wang et al., 2012).

Applications in Nonlinear Optics (NLO)

A study on binary adducts with phenolic coformers explored the influence of substituents like 4-(Pyridin-4-ylmethoxy)aniline on the formation of polar crystals. These materials demonstrated significant stability and transparency over a broad spectrum range, indicating their potential use in NLO applications. The research highlights the role of molecular design in developing new materials for optical technologies (Draguta et al., 2015).

Coordination Polymers and Nanostructure Synthesis

The synthesis of coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands, closely analogous to 4-(Pyridin-4-ylmethoxy)aniline, has been explored for their crystal packing and supramolecular features. These studies are crucial for the development of new materials with potential applications in nano-supramolecular assembly, highlighting the importance of weak intermolecular interactions in designing advanced materials (Hajiashrafi et al., 2015).

Antioxidant and Biological Activity

Research on γ-pyridinyl amine derivatives, related to 4-(Pyridin-4-ylmethoxy)aniline, demonstrated their potential as antioxidants with moderate acetylcholinesterase inhibitory properties. This dual activity suggests the possibility of designing new pyridine-based molecules for therapeutic applications, further emphasizing the chemical versatility and biomedical relevance of these compounds (Vargas Méndez & Kouznetsov, 2015).

Safety and Hazards

将来の方向性

The development of anticancer drugs with high specificity and low toxicity is a research hotspot. Pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and the antiproliferative activity of these compounds was evaluated . This suggests that “4-(Pyridin-4-ylmethoxy)aniline” and similar compounds could be promising leads for further studies.

作用機序

Target of Action

The primary target of 4-(Pyridin-4-ylmethoxy)aniline is the bacterial enzyme dihydropteroate synthase (DHPS), which plays a crucial role in the synthesis of folic acid . The compound has been shown to inhibit folic acid production in Klebsiella pneumoniae, a Gram-negative bacterium .

Mode of Action

4-(Pyridin-4-ylmethoxy)aniline interacts with its target, DHPS, by binding to the para-amino benzoic acid (PABA) binding pocket, demonstrating competitive antagonism . This interaction inhibits the production of folic acid, a vital component for bacterial growth and reproduction .

Biochemical Pathways

By inhibiting DHPS, 4-(Pyridin-4-ylmethoxy)aniline disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, its inhibition leads to a halt in bacterial growth and proliferation .

Result of Action

The primary result of 4-(Pyridin-4-ylmethoxy)aniline’s action is the inhibition of bacterial growth through the disruption of folic acid production . This leads to a decrease in the population of bacteria such as Klebsiella pneumoniae, thereby helping to control infections caused by these bacteria .

特性

IUPAC Name |

4-(pyridin-4-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLBVAPFPIKDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546780 | |

| Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-ylmethoxy)aniline | |

CAS RN |

105350-42-3 | |

| Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

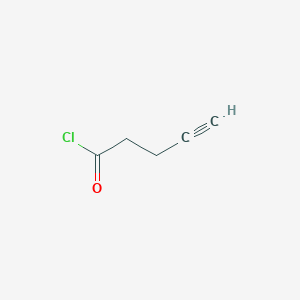

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(pyridin-4-ylmethoxy)aniline impact Klebsiella pneumoniae?

A1: While the provided research abstract [] does not specifically detail the mechanism of action for 4-(pyridin-4-ylmethoxy)aniline, it highlights that this compound, alongside another amino-substituted pyridyl compound, exhibits promising antibacterial activity against Klebsiella pneumoniae. The study broadly suggests that these compounds act by:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)